Boc-Phe(3-Me)-OH

Vue d'ensemble

Description

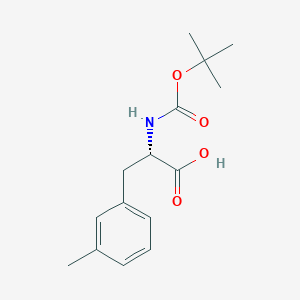

Boc-Phe(3-Me)-OH, also known as tert-butoxycarbonyl-3-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amine groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe(3-Me)-OH typically involves the protection of the amino group of 3-methyl-L-phenylalanine with a Boc group. This can be achieved through the reaction of 3-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Phe(3-Me)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

Deprotection: 3-methyl-L-phenylalanine.

Coupling: Peptides containing the 3-methyl-L-phenylalanine residue.

Applications De Recherche Scientifique

Peptide Synthesis

Key Role in Pharmaceutical Development

Boc-Phe(3-Me)-OH is widely utilized in the synthesis of peptides. Its hydrophobic characteristics enhance the stability and bioactivity of peptide drugs. Researchers have reported that incorporating this compound into peptide sequences can lead to improved therapeutic efficacy, particularly in cancer treatment and other diseases .

Case Study: Dipeptide Synthesis

A study demonstrated the successful synthesis of dipeptides using this compound as a key component. The resulting peptides showed high yields and maintained stereochemical integrity throughout the process, showcasing the compound's utility in generating complex peptide structures .

Drug Development

Targeted Therapeutics

this compound is instrumental in designing new therapeutic agents. Modifications of amino acids, like those involving this compound, have been shown to enhance the specificity and effectiveness of drugs targeting various conditions, including cancer and neurological disorders .

Data Table: Drug Development Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Cancer Research | Modifying peptides for targeted cancer therapies | Development of peptide-based drugs |

| Neurological Disorders | Enhancing neurotransmitter activity | Potential treatments for mental health |

Bioconjugation

Enhancing Drug Delivery Systems

The compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to drugs or imaging agents. This enhances the specificity and efficacy of treatments, particularly in targeted drug delivery systems .

Case Study: Peptide-Biomolecule Conjugates

Research has shown that conjugating this compound with antibodies improves their targeting capabilities in cancer therapies, leading to better therapeutic outcomes .

Protein Engineering

Designing Functional Proteins

In protein engineering, this compound facilitates the design of proteins with enhanced functionalities such as improved binding affinities and stabilities. This is crucial for various biotechnological applications, including enzyme design and vaccine development .

Research in Neuroscience

Modulation of Neurotransmitter Activity

Derivatives of this compound are being studied for their potential roles in modulating neurotransmitter activity. This research contributes to advancements in treatments for neurological disorders by exploring how specific peptides can influence brain function .

Data Table: Neuroscience Applications

| Research Focus | Findings | Implications |

|---|---|---|

| Neuropeptide Studies | Impact on neurotransmitter modulation | New strategies for mental health therapies |

Mécanisme D'action

The mechanism of action of Boc-Phe(3-Me)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the synthesis of peptides and proteins with specific sequences and modifications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Phe-OH: tert-butoxycarbonyl-L-phenylalanine.

Boc-Phe(4-Me)-OH: tert-butoxycarbonyl-4-methyl-L-phenylalanine.

Boc-Phe(2-Me)-OH: tert-butoxycarbonyl-2-methyl-L-phenylalanine.

Uniqueness

Boc-Phe(3-Me)-OH is unique due to the presence of a methyl group at the 3-position of the phenyl ring. This modification can influence the compound’s steric and electronic properties, potentially affecting its reactivity and interactions in peptide synthesis. The specific placement of the methyl group can also impact the biological activity of peptides containing this residue, making it a valuable tool in the study of protein structure and function.

Activité Biologique

Boc-Phe(3-Me)-OH, or N-Boc-3-methyl-L-phenylalanine, is a derivative of phenylalanine that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl group at the 3-position of the phenyl ring. The modification enhances its lipophilicity and alters its interaction with biological systems.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 114873-06-2

Structural Characteristics

The structural configuration of this compound is crucial for its biological activity. The Boc group serves to protect the amino functionality during synthesis, while the methyl substitution at the ortho position of the phenyl ring can influence steric interactions and conformational flexibility.

This compound exhibits various biological activities that can be attributed to its structural characteristics:

-

Inhibition of Amyloid Fibril Formation :

Research indicates that peptides containing phenylalanine residues, such as this compound, can inhibit the aggregation of amyloid fibrils associated with neurodegenerative diseases like Alzheimer's. The presence of aromatic rings facilitates π-π stacking interactions, which can stabilize peptide structures and prevent aggregation . -

Cell Penetration Enhancements :

The incorporation of this compound into peptide sequences has been shown to improve cell penetration properties. This is particularly relevant in drug design, where enhanced bioavailability is desired . -

Antimicrobial Activity :

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties, making them candidates for further exploration in antibiotic development .

Study 1: Synthesis and Characterization

A study focused on synthesizing N-methylated peptides highlighted the effective coupling of this compound with various amino acids to form bioactive dipeptides. The resulting compounds were characterized using FT-IR and NMR spectroscopy, confirming their structural integrity and potential for biological applications .

Study 2: Peptide Aggregation Inhibition

In an investigation into peptide aggregation, this compound was included in a series of dipeptides designed to study their effects on amyloid fibril formation. Results demonstrated that modifications at the phenylalanine residue significantly impacted the aggregation propensity, suggesting that this compound could serve as a template for designing inhibitors against amyloid-related pathologies .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other phenylalanine derivatives:

| Compound | Anti-Aggregation Activity | Cell Penetration | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Potentially present |

| Boc-Phe-OH | Low | Moderate | Low |

| Boc-Phe(2-Me)-OH | Low | Low | Moderate |

Propriétés

IUPAC Name |

(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBXWMALJNZDOM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921524 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-06-2 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.